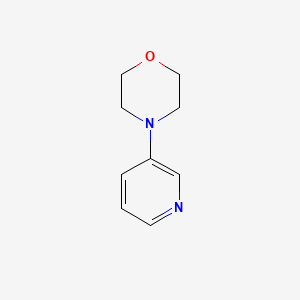

4-(Pyridin-3-yl)morpholine

Description

Propriétés

IUPAC Name |

4-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCQMCAZFJZFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463276 | |

| Record name | 4-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92670-29-6 | |

| Record name | 4-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 3 Yl Morpholine and Analogues

Established Synthetic Routes to N-Pyridylmorpholines

Direct N-Alkylation and Arylation Approaches for Morpholine (B109124) Ring Functionalization

Direct N-alkylation or N-arylation of the morpholine ring with a suitable pyridyl electrophile represents a straightforward approach to forming the target C-N bond. This typically involves the reaction of morpholine with a halopyridine, often in the presence of a base. While conceptually simple, these reactions can sometimes require harsh conditions and may be limited by the reactivity of the specific halopyridine.

More advanced methods, such as Rh(I)-catalyzed direct arylation, offer a more efficient alternative by activating a C-H bond on the pyridine (B92270) ring, thus avoiding the need for pre-functionalized pyridyl halides. This approach provides a direct and atom-economical route to N-pyridylmorpholines.

Coupling Reactions Involving Pyridyl Precursors and Morpholine Nucleophiles

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of N-aryl and N-heteroaryl compounds, including 4-(pyridin-3-yl)morpholine. These methods generally involve the coupling of a pyridyl halide or pseudohalide with morpholine in the presence of a metal catalyst, a ligand, and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been widely employed for the formation of C-N bonds. wikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine. wikipedia.org

In the context of synthesizing N-pyridylmorpholines, this strategy has proven effective. For instance, the coupling of 3-bromo-2-aminopyridine with morpholine has been systematically studied to optimize reaction conditions. A screening of various biarylmonophosphine ligands revealed that RuPhos and SPhos, in combination with a Pd2(dba)3 catalyst and a base like LiHMDS, can afford the desired product in high yields. nih.gov The use of pre-catalysts, such as the RuPhos-precatalyst, has been shown to further enhance the yield. nih.gov

Table 1: Ligand Screen for Buchwald-Hartwig C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine nih.gov

| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| XPhos | Pd2(dba)3 | LiHMDS | THF | 65 | 16 | 40 |

| RuPhos | Pd2(dba)3 | LiHMDS | THF | 65 | 16 | 71 |

| SPhos | Pd2(dba)3 | LiHMDS | THF | 65 | 16 | 76 |

| BINAP | Pd2(dba)3 | LiHMDS | THF | 65 | 16 | 71 |

| RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 83 |

Yields were determined by GC analysis.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed methods. These reactions are often more cost-effective and can exhibit different substrate scope and functional group tolerance. The synthesis of N-pyridylmorpholines can be achieved by coupling a halopyridine with morpholine in the presence of a copper catalyst, a ligand (often a diamine or an amino acid), and a base. For instance, the coupling of 3-iodopyridine (B74083) with various adamantane-containing amines has been successfully achieved using a CuI/ligand catalytic system. mdpi.com Though 3-bromopyridine (B30812) was found to be less reactive under these specific copper-catalyzed conditions, this methodology highlights the potential of copper catalysis for the synthesis of N-pyridyl compounds. mdpi.com

More recent developments in copper-catalyzed reactions include cascade processes for the synthesis of quinazoline (B50416) derivatives from (2-bromophenyl)methylamines and amidine hydrochlorides, showcasing the versatility of copper in constructing complex heterocyclic systems. organic-chemistry.org

Gold-Catalyzed Cyclization Reactions for Morpholine Ring Formation

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds through the activation of alkynes and allenes toward nucleophilic attack. While direct gold-catalyzed synthesis of this compound is not extensively reported, gold-catalyzed cyclization reactions represent a plausible and innovative strategy for the formation of the morpholine ring itself.

For example, gold-catalyzed hydroamination of internal alkynes with dialkylamines has been shown to produce functionalized enamines with high regio- and stereoselectivity. thieme-connect.com This methodology could potentially be adapted to an intramolecular fashion, where a pyridyl-substituted substrate containing both an alkyne and an alcohol or amine functionality could undergo gold-catalyzed cyclization to form the morpholine ring. Furthermore, gold-catalyzed cascade cyclization and isomerization reactions have been successfully employed for the synthesis of morpholine and piperazine (B1678402) derivatives from alkynylamines or alkynylalcohols, demonstrating the feasibility of this approach for constructing the morpholine core. rsc.org

Multicomponent Reaction Strategies for N-Substituted Morpholine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rsc.org The synthesis of N-substituted morpholines and related pyridine derivatives can be achieved through various MCR strategies.

For instance, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and active methylene (B1212753) compounds using morpholine as an organobase can lead to polysubstituted dihydropyridine (B1217469) derivatives. researchgate.net While this specific example does not directly yield this compound, it illustrates the potential of using morpholine as a key component in MCRs to generate complex N-heterocyclic structures. The development of novel MCRs tailored for the direct synthesis of N-pyridylmorpholines from simple and readily available starting materials remains an active area of research.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound and its analogues, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Biocatalysis offers a green alternative to traditional chemical synthesis. While specific enzyme-catalyzed syntheses of this compound are not yet widely reported, the broader application of enzymes in C-N bond formation is a promising area of research. bioengineer.org Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side-product formation. bioengineer.org The development of biocatalytic routes from sustainable sources to substituted pyridines and piperidines is an active area of investigation. ukri.org For instance, recombinant microbial whole cells have been used for the preparation of versatile pyridine intermediates from naturally occurring precursors. rsc.org The application of such biocatalytic strategies to the N-arylation of morpholine could provide an innovative and sustainable pathway for synthesizing this compound. bioengineer.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. eurekalert.org This technique has been successfully applied to various C-N cross-coupling reactions, including the Buchwald-Hartwig amination. rsc.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. rsc.org Microwave-assisted methods have been employed for the synthesis of various nitrogen-containing heterocycles, demonstrating their potential for the rapid and efficient production of this compound and its derivatives. eurekalert.orgmdpi.comnih.gov

The following table summarizes a selection of research findings on the synthesis of N-arylated morpholines, highlighting the reaction conditions and outcomes.

| Catalyst/Method | Aryl Halide/Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| MnCl₂·4H₂O/L-proline | Aryl halides | NaOt-Bu | DMSO | Not specified | Not specified | Moderate to good |

| Pd₂(dba)₃/(±)-BINAP | 2-Bromo-6-methylpyridine | NaOt-Bu | Toluene | 80 | 4 h | 60 |

| Microwave Irradiation | α-chloroacetamide intermediates | Et₃N | CH₃CN | 65-70 | 5-10 min | Good |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For metal-catalyzed reactions, key parameters include the choice of catalyst, ligand, base, solvent, and reaction temperature. bioengineer.org For instance, in the Buchwald-Hartwig amination, the selection of the phosphine (B1218219) ligand is critical for achieving high catalytic activity. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the efficiency of coupling primary amines. wikipedia.org Further research has led to the development of more specialized ligands that allow for milder reaction conditions and broader substrate scope.

The choice of base and solvent also plays a significant role. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are commonly used to facilitate the deprotonation of the amine and the subsequent catalytic cycle. researchgate.net Solvents like toluene, dioxane, and DMF are frequently employed. nih.govchemspider.com Optimization studies often involve screening various combinations of these parameters to identify the most effective conditions for a specific substrate. For example, in the manganese-catalyzed N-arylation of morpholine, a systematic study of reaction parameters was conducted to determine the optimal conditions for achieving high yields. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the morpholine or pyridine ring of this compound derivatives can have a profound impact on their biological activity. Consequently, the development of stereoselective synthetic methods is of great importance. Asymmetric synthesis of chiral morpholines can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. banglajol.infosemanticscholar.org

One common approach involves the cyclization of optically pure amino alcohol precursors. banglajol.info For example, electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols has been used to synthesize highly substituted chiral morpholines. banglajol.info Another powerful technique is asymmetric hydrogenation of unsaturated morpholine precursors using chiral metal catalysts, which can provide access to 2-substituted chiral morpholines with high enantioselectivity. rsc.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been shown to be an effective method for producing enantioenriched 3-substituted piperidines, a strategy that could potentially be adapted for the synthesis of chiral pyridyl-morpholine derivatives. nih.gov

The following table presents examples of stereoselective synthesis of chiral morpholine derivatives, showcasing the methodologies and stereochemical outcomes.

| Method | Substrate | Catalyst/Reagent | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Unsaturated morpholines | Bisphosphine-rhodium complex | 2-substituted chiral morpholines | up to 99% ee |

| Electrophile-induced Cyclization | Optically pure N-allyl-β-aminoalcohols | Bromine | Chiral morpholines | Diastereoselective |

| Catalytic Asymmetric Synthesis | Ether-containing aminoalkyne substrates | Ti catalyst and Ru catalyst | 3-substituted morpholines | >95% ee |

Challenges and Future Directions in this compound Synthesis

Despite the significant progress in the synthesis of this compound and its analogues, several challenges remain. The synthesis of pyridine-containing biaryls can be difficult due to the often poor reactivity and instability of 2-pyridyl organometallic reagents in cross-coupling reactions. researchgate.netnih.gov Site-selective functionalization of the pyridine ring can also be challenging. frontiersin.org Furthermore, the development of cost-effective and scalable synthetic routes remains a key objective, particularly for applications in the pharmaceutical industry.

Future research in this area will likely focus on several key directions. The development of more active and robust catalysts for C-N cross-coupling reactions will continue to be a major focus, with an emphasis on using earth-abundant and less toxic metals. researchgate.net The exploration of novel activation strategies for C-H functionalization of both the pyridine and morpholine rings could provide more direct and atom-economical synthetic routes. The integration of flow chemistry and automated synthesis platforms could enable high-throughput optimization of reaction conditions and facilitate the rapid synthesis of libraries of this compound analogues for drug discovery. bioengineer.org Finally, the continued development of biocatalytic and other green chemistry approaches will be crucial for making the synthesis of these important compounds more sustainable. ukri.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Pyridin 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of the pyridine (B92270) and morpholine (B109124) rings of 4-(Pyridin-3-yl)morpholine could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, including the chemical shifts of all carbon atoms in this compound, are not available in the searched literature.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation and assignment of proton and carbon signals of this compound was not found.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Specific IR and Raman spectra, along with the assignment of characteristic vibrational frequencies for the functional groups and skeletal vibrations of this compound, could not be sourced.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the predicted molecular weight of this compound can be calculated, experimental mass spectrometry data, including the molecular ion peak and a detailed analysis of its fragmentation pattern, are not available.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, crystallographic data such as the unit cell parameters, space group, and precise bond lengths and angles for the solid-state structure cannot be provided.

Crystal System and Space Group Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental data from single-crystal X-ray diffraction studies for the compound this compound could be located. As a result, information regarding its crystal system and space group remains undetermined at this time.

It is important to distinguish this compound from a structurally related but different molecule, 4-[(Pyridin-3-yl)diazenyl]morpholine, for which crystallographic data is available. This latter compound incorporates a diazenyl (-N=N-) linker between the pyridine and morpholine rings and has been reported to crystallize in the monoclinic P21/c space group. However, these findings are not applicable to this compound, which features a direct covalent bond between the pyridine ring and the nitrogen atom of the morpholine ring.

Intermolecular Interactions and Packing Arrangements

Due to the absence of a determined crystal structure for this compound, a detailed analysis of its intermolecular interactions and molecular packing arrangements in the solid state cannot be provided. Such an analysis is contingent on the availability of crystallographic data, which would reveal the specific network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-stacking, that govern the three-dimensional architecture of the crystal lattice.

Conformational Analysis in Crystalline State

A definitive conformational analysis of this compound in its crystalline state is not possible without experimental structural data. The conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the pyridine ring would be elucidated by X-ray crystallography. This analysis would provide precise torsional angles and bond angles, defining the molecule's three-dimensional shape as it exists in the solid state. In the absence of such data, any discussion of the crystalline conformation would be purely speculative.

Reactivity and Chemical Transformations of 4 Pyridin 3 Yl Morpholine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 4-(Pyridin-3-yl)morpholine is inherently deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgquimicaorganica.org This reduced reactivity is a consequence of the nitrogen atom's high electronegativity, which withdraws electron density from the aromatic system. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.orgyoutube.com This protonation forms a pyridinium (B92312) ion, which further deactivates the ring, making substitution extremely difficult. wikipedia.orgyoutube.com

Consequently, direct electrophilic substitution on the pyridine ring of this compound is generally not feasible under standard conditions. wikipedia.orgquimicaorganica.org Reactions like Friedel-Crafts alkylations and acylations are typically unsuccessful because the Lewis acid catalysts (e.g., AlCl3) coordinate strongly with the pyridine nitrogen, leading to severe deactivation. quimicaorganica.orgyoutube.com

To achieve substitution, indirect methods are often necessary. One common strategy involves the initial N-oxidation of the pyridine ring to form the corresponding pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs electrophiles to the C4 and C2 positions. Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org

Table 1: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Outcome for Pyridine Ring |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Very slow reaction, requires high temperatures, yields primarily the 3-nitro product in low yield. quimicaorganica.orgyoutube.com |

| Sulfonation | Fuming H₂SO₄ | Requires high temperatures (e.g., 300°C) to yield pyridine-3-sulfonic acid. youtube.com |

| Bromination | Br₂ at 300°C | Yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. quimicaorganica.org |

Nucleophilic Reactions at the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine and exhibits typical nucleophilic and basic properties. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than a comparable piperidine (B6355638). wikipedia.org However, it remains a reactive center for various transformations.

It can readily react with acids to form morpholinium salts. wikipedia.orgchemicalbook.com The lone pair of electrons on the nitrogen allows it to act as a nucleophile in reactions with a variety of electrophiles. For example, it can undergo:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Aldehydes and Ketones: Formation of enamines. wikipedia.org

These reactions are fundamental in synthetic chemistry for modifying the morpholine portion of the molecule.

Oxidation and Reduction Chemistry

The this compound molecule contains sites susceptible to both oxidation and reduction.

Oxidation: The morpholine ring can be oxidized, though this is less common. More significantly, the pyridine ring can be oxidized at the nitrogen atom using oxidizing agents like hydrogen peroxide or peracids to form this compound N-oxide. wikipedia.orgevitachem.com This transformation is crucial for altering the reactivity of the pyridine ring, particularly for facilitating electrophilic substitution as mentioned previously. wikipedia.org

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pt, Pd, or Ni) can reduce the aromatic pyridine ring to a piperidine ring. The choice of catalyst and reaction conditions can influence the outcome. More potent reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be employed, sometimes requiring specific conditions for pyridine reduction. evitachem.com

Formation of Coordination Complexes with Metal Centers

The nitrogen atoms in both the pyridine and morpholine rings possess lone pairs of electrons, making them potential ligands for coordination with metal ions. evitachem.com The pyridine nitrogen, in particular, is a well-known coordinating site in organometallic chemistry. This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen, or potentially as a bridging ligand under certain circumstances. The ability to form these complexes is critical for its potential applications in catalysis and materials science.

Derivatization for Enhanced Biological Activity

Morpholine and pyridine are prominent scaffolds in medicinal chemistry, and their derivatives often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemicalbook.comresearchgate.net The structure of this compound serves as a versatile template for synthesizing new derivatives with potentially enhanced therapeutic properties. nih.gov

Derivatization can be achieved through reactions at several points on the molecule:

At the Morpholine Nitrogen: Acylation or alkylation can introduce various functional groups to explore structure-activity relationships (SAR).

On the Pyridine Ring: While direct substitution is challenging, functional groups can be introduced via multi-step synthesis sequences. For example, starting with a pre-functionalized pyridine or using the N-oxide strategy allows for the introduction of substituents that can be further modified.

Table 2: Examples of Derivatization Strategies for Biological Activity

| Reaction Site | Reagent/Reaction Type | Potential Functional Groups Introduced | Purpose/Potential Biological Activity |

|---|---|---|---|

| Morpholine Nitrogen | Acyl Halides | Amide functionalities, heterocyclic rings | Modulation of receptor binding, enzyme inhibition. |

| Morpholine Nitrogen | Alkyl Halides | Substituted alkyl chains, benzyl (B1604629) groups | Altering lipophilicity and membrane permeability. researchgate.net |

Computational and Theoretical Investigations of 4 Pyridin 3 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic behavior of molecules. For 4-(Pyridin-3-yl)morpholine, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ias.ac.inmdpi.comijastems.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry and various electronic properties. For this compound, these studies reveal how the electron-donating morpholine (B109124) ring interacts with the electron-withdrawing pyridine (B92270) ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | -515.3 Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

| Ionization Potential (I) | 8.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.9 eV | The energy released when an electron is added to the molecule. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the nitrogen atom of the pyridine ring. Conversely, the LUMO is likely concentrated on the electron-deficient pyridine ring. ijastems.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital/Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Hardness (η) | 3.65 eV | Resistance to change in electron distribution. Calculated as (I-A)/2. |

| Softness (S) | 0.27 eV⁻¹ | Reciprocal of hardness, indicating susceptibility to electronic change. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. wolfram.com The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring, as these are the most electronegative atoms. The hydrogen atoms of the pyridine and morpholine rings would exhibit a positive potential (blue). This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding. chemrxiv.org

Conformational Analysis and Energy Minima Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.org For this compound, this analysis focuses on two main aspects: the puckering of the morpholine ring and the rotation around the C-N bond connecting the pyridine and morpholine rings.

The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain. soton.ac.ukresearchgate.net The connection to the pyridine ring can be either axial or equatorial. Theoretical calculations are used to determine the energy difference between these conformers, with the equatorial conformation generally being more stable.

Furthermore, rotation around the C(pyridine)-N(morpholine) bond leads to different rotational isomers (rotamers). The potential energy surface can be scanned by systematically changing the dihedral angle to identify the most stable conformations (energy minima) and the transition states (energy maxima). youtube.com Staggered conformations are typically lower in energy than eclipsed conformations due to reduced torsional strain. lumenlearning.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. idc-online.com These predicted shifts are then compared with experimental values to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or specific conformational preferences. idc-online.com Increment-based methods can also provide estimates for the chemical shifts of pyridine derivatives. stenutz.eu

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Pyridine C2 | 142.5 | 8.40 |

| Pyridine C4 | 135.0 | 7.50 |

| Pyridine C5 | 123.8 | 7.25 |

| Pyridine C6 | 145.0 | 8.30 |

| Morpholine C (adjacent to N) | 48.5 | 3.30 |

| Morpholine C (adjacent to O) | 66.7 | 3.85 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are used to investigate their behavior in a condensed phase, such as in solution. mdpi.com An MD simulation models the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of hydrogen bonds between the solvent and the nitrogen/oxygen atoms of the compound.

Conformational Dynamics: The stability of the chair conformation of the morpholine ring in solution and the flexibility of the molecule, including rotations around the C-N bond.

Transport Properties: Calculation of properties like the diffusion coefficient.

These simulations offer a dynamic picture of the molecule's interactions with its environment, which is crucial for understanding its behavior in real-world chemical and biological systems.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms at a molecular level. In the context of this compound synthesis, which typically involves a nucleophilic aromatic substitution (SNAr) pathway, computational methods can elucidate the energetics and structural dynamics of the reaction, offering insights that are often inaccessible through experimental means alone. While specific computational studies on the reaction mechanism to form this compound are not extensively documented in the literature, valuable inferences can be drawn from theoretical investigations of analogous systems, such as the reaction of substituted pyridines with secondary amines like morpholine.

A key area of investigation in these reactions is the nature of the rate-determining step and the influence of substituents on the pyridine ring's reactivity. For the SNAr reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with morpholine, piperidine (B6355638), and pyrrolidine (B122466) in an aqueous solution, kinetic studies have been complemented by Density Functional Theory (DFT) calculations to probe the reaction mechanism. researchgate.net These computational analyses confirm that the reaction proceeds via a standard SNAr mechanism, in which the initial nucleophilic attack is the rate-determining step. researchgate.net

The general mechanism involves the nucleophilic attack of the secondary amine on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a high-energy anionic intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto an electronegative atom like the nitrogen of the pyridine ring. stackexchange.com The stability of this intermediate is a crucial factor in determining the feasibility and regioselectivity of the substitution. stackexchange.com Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product.

Computational studies, specifically using DFT with the B3LYP method, have been employed to analyze the electrophilic character of the carbon atoms in the pyridine ring. researchgate.net By calculating atomic charges using methods like Mulliken population analysis, researchers can identify the most electrophilic centers, which are the most likely sites for nucleophilic attack. researchgate.net For instance, in the case of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, DFT calculations have confirmed that the C-2 carbon is the most electrophilic center, which is consistent with experimental observations of the substitution products. researchgate.net

While these studies focus on pyridines activated by nitro groups and with the substitution occurring at the 2-position, the fundamental principles can be extended to the synthesis of this compound from a 3-halopyridine. The computational data underscores the importance of the electronic properties of the pyridine ring in dictating the course of the SNAr reaction.

Table 1: Computational Investigation of SNAr Reactions of Substituted Pyridines with Secondary Amines

| Parameter | Finding | Implication for this compound Synthesis |

| Reaction Mechanism | The reaction proceeds through a SNAr mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net | The formation of this compound from a suitable 3-substituted pyridine is likely to follow a similar SNAr pathway. |

| Electrophilicity | DFT/B3LYP calculations show that the C-2 carbon in 2-methoxy-nitro-pyridines is the most electrophilic center. researchgate.net | For the synthesis of this compound from a 3-halopyridine, computational analysis would be necessary to confirm the relative electrophilicity of the C-3 position compared to other positions on the pyridine ring, although the substitution pattern of the starting material directs the reaction to this position. |

| Intermediate Stability | The stability of the anionic intermediate (Meisenheimer complex) is key to the reaction's feasibility. Resonance forms that place a negative charge on the ring nitrogen are significant contributors to this stability. stackexchange.com | The stability of the intermediate formed upon morpholine attack at the C-3 position of a pyridine derivative would be a critical factor in the reaction kinetics. |

It is important to note that concerted SNAr mechanisms, where the nucleophile attacks and the leaving group departs in a single step without the formation of a stable intermediate, have also been proposed and computationally investigated for certain highly activated aromatic systems. nih.gov However, for many pyridine systems, the stepwise mechanism involving a Meisenheimer-like intermediate is generally accepted and supported by both experimental and computational evidence.

Future computational studies focusing specifically on the reaction of 3-substituted pyridines with morpholine would be invaluable in providing a more precise understanding of the reaction mechanism leading to this compound. Such studies could explore the transition state structures, activation energy barriers, and the influence of different leaving groups and solvent effects on the reaction profile.

Biological Activity and Medicinal Chemistry Research of Pyridine Substituted Morpholine Derivatives

General Overview of Morpholine (B109124) as a Privileged Pharmacophore

Morpholine is a versatile heterocyclic motif that is widely recognized in medicinal chemistry as a "privileged pharmacophore". nih.govnih.govsemanticscholar.orgjchemrev.com This status is attributed to its frequent presence in a variety of pharmacologically active compounds and its ability to confer advantageous physicochemical, biological, and metabolic properties. nih.govsemanticscholar.org The morpholine ring can enhance the potency of a molecule through interactions with target proteins and can also modulate pharmacokinetic properties, making it a valuable component in drug design. nih.govnih.govresearchgate.net

The structural and chemical characteristics of morpholine contribute significantly to its utility. It is a six-membered saturated heterocycle containing both an ether and an amine functional group. jchemrev.com This combination provides a unique pKa value and conformational flexibility, allowing it to participate in various lipophilic and hydrophilic interactions. acs.orgresearchgate.net Consequently, the incorporation of a morpholine moiety can improve a compound's solubility, metabolic stability, and even its ability to cross the blood-brain barrier. researchgate.netacs.org Its capacity to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions further enhances its binding capabilities to biological targets. researchgate.net These favorable properties have led to the inclusion of the morpholine scaffold in numerous approved and experimental drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govjchemrev.com

Interaction with Biological Targets and Receptors

The combination of a pyridine (B92270) ring with a morpholine scaffold has yielded compounds that exhibit significant interactions with various biological targets, including enzymes and receptors. This has made pyridine-substituted morpholine derivatives a subject of considerable interest in medicinal chemistry.

Enzyme Inhibition Studies (e.g., Kinases, α-Glucosidase, PI3K)

Pyridine-substituted morpholine derivatives have been extensively investigated as inhibitors of several classes of enzymes, particularly kinases. nih.gov Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a critical role in cell signaling pathways related to cell growth, proliferation, and survival. researchgate.net Dysregulation of PI3K signaling is frequently observed in cancer, making it a prime target for therapeutic intervention. nih.gov

Numerous PI3K inhibitors incorporate a morpholine moiety, which is crucial for their binding and activity. researchgate.netacs.org The morpholine oxygen often forms a key hydrogen bond with the hinge region of the ATP-binding pocket of the PI3K enzyme, specifically with the backbone nitrogen of a valine residue (Val851 in PI3Kα). researchgate.net This interaction is a common feature among many PI3K inhibitors and serves as an anchor for the molecule within the active site. acs.org For instance, research on 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govnih.govjchemrev.comtriazin-4-yl)morpholine derivatives has identified compounds with potent inhibitory activity against PI3Kα. nih.gov

Beyond kinases, morpholine derivatives have also shown potential as inhibitors of other enzymes, such as α-glucosidase, which is a target for managing type 2 diabetes. researchgate.netmdpi.com Additionally, studies on morpholine-based compounds have demonstrated inhibitory activity against carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. nih.govrsc.org

Receptor Modulation (e.g., Cannabinoid Receptors)

While much of the research on pyridine-morpholine derivatives has focused on enzyme inhibition, the morpholine scaffold is also known to bestow selective affinity for a wide range of receptors. nih.govsemanticscholar.org The versatile nature of this structural motif allows for its application in the design of compounds that can modulate receptor activity, although specific studies on 4-(pyridin-3-yl)morpholine's interaction with cannabinoid receptors are not extensively detailed in the provided search results. However, the general principle that morpholine-containing compounds can be tailored to interact with various receptor types is well-established in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Pyridine-Morpholine Conjugates

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyridine-morpholine conjugates, SAR studies have provided valuable insights into how structural modifications influence their biological activity. nih.govresearchgate.net

In the context of PI3K inhibitors, SAR studies have consistently highlighted the importance of the morpholine group. nih.gov For example, in analogs of the pan-Class I PI3K inhibitor ZSTK474, replacing one of the morpholine groups with a piperazine (B1678402) ring resulted in a significant reduction in inhibitory activity against PI3K isoforms. nih.gov However, N-acetylation of the piperazine group restored the inhibition profile, indicating the sensitivity of this region to structural changes and the importance of the interactions facilitated by the original morpholine moiety. nih.gov

Further SAR exploration has shown that substituents on the pyridine ring also play a critical role. Modifications to the pyridine moiety can dramatically affect the inhibitory activity of the entire molecule. nih.gov For instance, in a series of pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors, substitutions on both the pyridine and quinoline (B57606) rings, including the incorporation of a morpholine group, were systematically varied to enhance binding affinity and potency. nih.gov These studies help in understanding the specific structural requirements for effective interaction with the target enzyme, guiding the design of more potent and selective inhibitors. nih.gov

The following table provides examples of PI3Kα inhibition by various morpholine-containing compounds, illustrating the impact of structural modifications on activity.

| Compound | PI3Kα IC50 (nM) | Key Structural Features |

| ZSTK474 | 3.7 | Bis-morpholino triazine core |

| GDC-0941 | 3 | Morpholino-thienopyrimidine core |

| PI-103 | 8 | Pyridinyl-morpholino-furopyrimidine core |

This table is for illustrative purposes and includes well-known PI3K inhibitors containing the morpholine moiety to demonstrate its importance.

Mechanisms of Biological Action at the Molecular Level

The biological activity of pyridine-substituted morpholine derivatives is determined by their precise interactions with target molecules. These interactions are governed by non-covalent forces that dictate the binding affinity and specificity of the compound.

Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

At the molecular level, the efficacy of morpholine-containing inhibitors is often attributed to a combination of hydrogen bonding and hydrophobic interactions. plos.orgnih.gov Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of these compounds.

A recurring and critical interaction for many morpholine-based kinase inhibitors is the formation of a hydrogen bond between the morpholine oxygen and a backbone NH group in the hinge region of the kinase's ATP-binding site. researchgate.netacs.org This interaction is a key stabilizing force that orients the inhibitor correctly within the active site.

In addition to this primary hydrogen bond, other parts of the molecule contribute to binding affinity. The pyridine ring can engage in π-stacking or other interactions with aromatic amino acid residues in the binding pocket. plos.org The aliphatic portions of the morpholine ring can participate in hydrophobic interactions with nonpolar residues of the target protein. researchgate.netplos.org The interplay of these various interactions is essential for achieving high potency and selectivity. nih.gov The ability to optimize these interactions through structural modifications is a central focus of drug design efforts involving the pyridine-morpholine scaffold. plos.org

Impact on Pharmacokinetic Properties (e.g., Blood-Brain Barrier Permeability)

The morpholine moiety is frequently incorporated into drug candidates to modulate their pharmacokinetic profiles, particularly to improve their ability to cross the blood-brain barrier (BBB). nih.govacs.org This is attributed to the physicochemical properties of the morpholine ring, including its pKa value, which is close to physiological pH, and its ability to engage in both hydrophilic and lipophilic interactions. nih.govacs.org These characteristics can enhance a compound's solubility and permeability, facilitating its passage into the central nervous system (CNS). nih.govacs.org

In the context of CNS drug discovery, the morpholine ring can serve multiple functions: it can enhance potency through direct molecular interactions, act as a scaffold to orient other functional groups correctly, or modulate pharmacokinetic and pharmacodynamic properties. acs.org For instance, the introduction of a morpholine ring into certain compounds has been shown to improve CNS penetration. nih.gov A study on a novel mGlu2 negative allosteric modulator demonstrated that the inclusion of a 2,5-dimethylmorpholine (B1593661) moiety resulted in a compound that was highly CNS penetrant. nih.gov

Furthermore, research on 2-aminopyridine (B139424) derivatives as neuronal nitric oxide synthase inhibitors explored the use of various heterocycles, including morpholine, to modulate the basicity of a tertiary amino group. nih.gov This modulation was aimed at potentially enhancing permeability and protecting the compound from metabolism. nih.gov A study on morpholine-3-hydroxy-2-pyridine oximes as potential antidotes for nerve agent poisoning highlighted a compound that was rapidly absorbed and distributed to the brain, although it was also quickly eliminated. nih.govresearchgate.net This research underscores the potential of morpholine-containing compounds to be designed for CNS activity. nih.gov

Therapeutic Potential in Disease Models (Preclinical Research Focus)

Preclinical research has unveiled the therapeutic potential of pyridine-substituted morpholine derivatives across a spectrum of diseases, including cancer, microbial infections, diabetes, inflammation, and neurological disorders.

Pyridine derivatives are a significant class of nitrogenous heterocyclic compounds with numerous applications in the development of anti-cancer drugs. ekb.egekb.eg They have shown potential in treating various cancers, including breast, lung, and liver cancer. ekb.eg The anti-tumor activity of these compounds is often attributed to their ability to interact with DNA through hydrogen bonding.

Several pyridine-based molecules have received FDA approval as anti-cancer drugs, such as Sorafenib, Regorafenib, Vismodegib, and Crizotinib. nih.gov In preclinical studies, novel pyridine-urea derivatives have demonstrated potent in vitro growth inhibitory activity against breast cancer cell lines. nih.gov Specifically, compounds 8e and 8n were found to be highly active, with IC50 values of 0.11 and 0.80 µM, respectively, after 72 hours of treatment. nih.gov Further evaluation by the National Cancer Institute (NCI) showed that compounds 8b and 8e exhibited broad anti-proliferative activity against a panel of approximately 58 cancer cell lines. nih.gov These two compounds also inhibited VEGFR-2, a key target in angiogenesis, with IC50 values in the micromolar range. nih.gov

Morpholine-substituted tetrahydroquinoline derivatives have also been investigated as potential mTOR inhibitors for targeted cancer therapy. mdpi.com Computational and in vitro studies revealed that these compounds exhibited strong and specific anticancer action against triple-negative breast cancer, lung cancer, and breast cancer cell lines, with minimal impact on healthy cells. mdpi.com Compound 10e emerged as a particularly promising candidate, showing exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM. mdpi.com

The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research, especially for CNS tumors. nih.gov In this context, key targets for morpholine-containing compounds include kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.org

| Compound | Cancer Cell Line | Activity (IC50) | Target |

|---|---|---|---|

| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 µM (72h) | VEGFR-2 |

| Pyridine-urea 8n | MCF-7 (Breast) | 0.80 µM (72h) | VEGFR-2 |

| Morpholine-substituted tetrahydroquinoline 10e | A549 (Lung) | 0.033 µM | mTOR |

Pyridine and morpholine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netnih.gov A series of C-2 and C-6 substituted pyridines were synthesized and showed a range of in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net Similarly, novel pyridine and quinolone hydrazone derivatives have been designed as potent agents against various bacterial and fungal strains. nih.gov

Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the antibiotic linezolid, revealed that several compounds exhibited strong antibacterial activity against five Gram-positive bacteria. frontiersin.org Compounds 21b , 21d , 21e , and 21f were particularly noted for their potent effects. frontiersin.org

In the realm of antifungal research, pyrimorph, a compound containing both a morpholine and a pyridine ring, has been identified as a novel fungicide with excellent activity against oomycetes. researchgate.net Sila-analogues of known morpholine antifungals like fenpropimorph (B1672530) have also been synthesized, with some exhibiting potent activity against various human fungal pathogens. nih.gov For instance, sila-analogue 24 showed superior fungicidal potential compared to fenpropimorph and amorolfine. nih.gov The mechanism of action for these morpholine-based antifungals often involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov

Furthermore, new pyrimidine (B1678525) derivatives have been synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi, with many showing fungicidal properties. nih.gov Some 3-alkylquinazolin-4-one derivatives have also displayed antifungal activity against fungi such as Gibberella zeae and Fusarium oxysporum. mdpi.com

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest in vitro activity. researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Compounds 21b, 21d, 21e, and 21f showed strong activity. frontiersin.org |

| Pyrimorph | Oomycetes | Excellent antifungal activity. researchgate.net |

| Sila-analogue 24 | Human fungal pathogens | Superior fungicidal potential to fenpropimorph. nih.gov |

Pyridine and its derivatives have emerged as promising scaffolds in the development of novel antidiabetic agents. jchemrev.com Research has shown that compounds containing morpholine, piperazine, and piperidine (B6355638) moieties can be effective in vitro and in vivo for the treatment of diabetes. nih.govresearchgate.netnih.gov

One area of focus has been the inhibition of α-glucosidase, an enzyme that plays a role in glucose absorption. nih.gov Novel benzimidazole (B57391) derivatives incorporating morpholine and piperazine structures have been reported as α-glucosidase inhibitors, which could be effective for type II diabetes. nih.gov Another study on 5-amino derivatives of nicotinic acid demonstrated their ability to inhibit α-amylase, another key enzyme in carbohydrate digestion. jchemrev.com Several of the synthesized compounds showed inhibitory potential comparable to the standard drug acarbose. jchemrev.com

Additionally, morpholine-substituted thiadiazoles have been investigated as histamine (B1213489) H3 receptor antagonists, a target that has implications for the treatment of obesity and type 2 diabetes. nih.gov One such compound, 4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, was found to reduce non-fasting glucose levels and block the increase in HbA1c in a dose-dependent manner. nih.gov

Derivatives of pyridine-4-one have been shown to possess anti-inflammatory effects, which may be linked to their iron-chelating properties. nih.gov Since key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, the ability to chelate iron could contribute to their anti-inflammatory activity. nih.gov In preclinical models, new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov

Pyrazole and pyrazoline derivatives have also been investigated for their anti-inflammatory properties. mdpi.com During inflammation, the production of free radicals contributes to oxidative stress. mdpi.com Compounds that can inhibit enzymes like lipoxygenase and also possess antioxidant properties could be beneficial in inflammatory conditions. mdpi.com

The unique properties of the morpholine ring make it a valuable component in the design of drugs for CNS disorders. nih.gov It can improve a compound's ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. nih.govacs.org

Pyridine alkaloids have also been identified as having activity in the CNS. nih.gov In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, various heterocyclic compounds, including those with pyrrolidine (B122466) and benzimidazole scaffolds, are being explored. mdpi.com For instance, novel hMAO-B inhibitors based on a benzimidazole scaffold have shown a good safety profile, ideal pharmacokinetic properties, and the ability to cross the BBB. mdpi.com

Research into nicotinic acetylcholine (B1216132) receptor (nAChR) subtype-selective ligands has led to the development of various heterocyclic substituted pyridine analogs as potential therapeutics for neurodegenerative diseases. koreascience.kr Additionally, modifications of pyrrolo[3,4-c]pyridine derivatives have been explored to develop compounds with potential analgesic activity. nih.gov These modifications have included replacing a pyridine ring with a morpholine or pyrrolidine group. nih.gov

Antiparasitic Research

The search for novel antiparasitic agents is a critical area of medicinal chemistry, driven by the need for more effective and safer treatments for diseases like malaria, leishmaniasis, trypanosomiasis, and schistosomiasis. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones in this field. The this compound scaffold represents a strategic combination of two pharmacologically significant moieties: pyridine and morpholine.

The pyridine ring is a key structural component in numerous molecules with established biological activities, including antiparasitic effects. mdpi.comnih.gov Pyridine derivatives have been investigated for a range of antiparasitic activities, demonstrating action against various parasites such as Plasmodium, Leishmania, and Trypanosoma species. mdpi.comnih.gov For instance, pyrazolo[4,3-c]pyridine derivatives have been identified as potent trypanocidal agents, highlighting the potential of the pyridine core in designing new therapies for parasitic infections. acs.org

While direct studies on this compound are limited, the established antiparasitic credentials of both its constituent rings provide a strong rationale for its investigation. The hybridization of these two scaffolds could lead to synergistic effects or novel mechanisms of action. Research on related nitrogen heterocycles, such as pyrazolines, further supports this potential. A study on pyrazoline derivatives against Schistosoma mansoni demonstrated that these compounds can exhibit significant antiparasitic effects at micromolar concentrations. nih.gov

| Compound | Description | EC₅₀ (µM) |

|---|---|---|

| Pyrazoline 16 | Pyrazoline derivative | 14.1 |

| Pyrazoline 18 | Pyrazoline derivative | 15.8 |

| Pyrazoline 19 | Pyrazoline derivative | 19.7 |

| Pyrazoline 21 | Pyrazoline derivative | 16.3 |

| Pyrazoline 22 | Pyrazoline derivative | 6.2 |

| Pyrazoline 23 | Pyrazoline derivative | 28.2 |

Antioxidant Research

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.com Nitrogen-containing heterocyclic compounds are a well-established class of antioxidants, capable of scavenging free radicals and mitigating oxidative damage. nih.govnih.govresearchgate.net Both the pyridine and morpholine moieties present in this compound are known to contribute to the antioxidant potential of molecules. mdpi.commdpi.com

The morpholine ring is a feature in various compounds that exhibit significant antioxidant activity. researchgate.netresearchgate.net For example, studies on morpholine-connected pyrazolidine (B1218672) derivatives have demonstrated substantial radical scavenging capabilities. nih.gov One such derivative showed 91.3% activity in an ABTS+ radical scavenging assay, comparable to the standard antioxidant, Trolox. nih.gov Furthermore, benzimidazole derivatives containing a morpholine skeleton have been synthesized and shown to possess notable antioxidant properties alongside other biological activities. mdpi.com

The pyridine nucleus is also a common feature in compounds designed for antioxidant activity. mdpi.com The nitrogen atom in the pyridine ring can participate in electron delocalization, which is a key factor in stabilizing radical species. The antioxidant capacity of these compounds can be evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where lower IC₅₀ values indicate higher antioxidant potency. nih.govmdpi.com Studies on diverse nitrogen heterocyclic scaffolds have identified compounds with potent antioxidant activity, sometimes exceeding that of standard references like Vitamin C (Ascorbic acid). nih.gov

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| Nitrogen Heterocycle (Compound 3) | DPPH | IC₅₀ = 93.4 µM | nih.gov |

| Thieno[2,3-d]-pyrimidine fused 1,2,3-triazole (Compound 17) | DPPH | IC₅₀ = 8.161 µM | mdpi.com |

| Morpholine-connected Pyrazolidine (Compound 4a) | ABTS+ | 91.3% scavenging | nih.gov |

| Ascorbic Acid (Standard) | DPPH | IC₅₀ = 3.073 µM | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | IC₅₀ = 141.9 µM | nih.gov |

Rational Design of Next-Generation this compound Analogues

The rational design of new therapeutic agents aims to optimize the biological activity and pharmacokinetic properties of a lead compound through systematic structural modifications. The this compound scaffold offers multiple avenues for such optimization to develop next-generation analogues with enhanced antiparasitic or antioxidant properties. Key strategies are guided by structure-activity relationship (SAR) studies, which correlate chemical structure with biological effect. nih.govresearchgate.net

A second strategy focuses on modifying the morpholine ring. While the morpholine ring itself is often crucial for improving pharmacokinetics, substitutions at its nitrogen atom or on the carbon atoms could be explored. researchgate.net However, such modifications must be approached with caution to retain the favorable properties that the morpholine ring confers.

A third, more advanced strategy involves computational and structure-based drug design (CADD). researchgate.net If a specific biological target is identified (e.g., a parasitic enzyme), molecular docking studies can be used to predict how analogues of this compound might bind. This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. researchgate.netmanchester.ac.uk This method allows for the design of molecules that fit precisely into the active site of a target protein, potentially leading to highly potent and specific inhibitors.

Finally, the concept of scaffold hopping can be employed, where the pyridine or morpholine ring is replaced by another bioisosteric ring system to explore new chemical space while retaining key binding interactions. This can lead to the discovery of novel chemotypes with improved properties. The goal of these rational design efforts is to systematically refine the this compound structure to create analogues with superior efficacy, selectivity, and drug-like properties for potential therapeutic applications. acs.org

Applications in Catalysis and Materials Science Research

Role of Morpholine (B109124) Derivatives as Catalysts and Ligands

In the realm of organocatalysis, morpholine-based catalysts have been employed, particularly in reactions proceeding via an enamine intermediate. frontiersin.orgnih.gov However, studies have shown that enamines derived from morpholine are often less reactive compared to those from pyrrolidine (B122466) or piperidine (B6355638). This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom, which decreases the nucleophilicity of the enamine, and the pronounced pyramidal shape of the nitrogen atom. frontiersin.orgnih.gov Despite these limitations, highly efficient morpholine-based organocatalysts have been successfully developed for specific reactions, such as the 1,4-addition of aldehydes to nitroolefins, by optimizing the steric and electronic properties of the catalyst structure. frontiersin.orgnih.gov

Morpholine derivatives also serve as crucial ligands in transition metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate with metal centers, influencing the catalyst's stability, activity, and selectivity. For instance, a palladium catalyst supported on a polymer-encapsulated alumina (B75360) and modified with morpholine demonstrated exceptional selectivity (up to 99.51%) and activity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com In this system, the morpholine acts as an immobilized dechlorination inhibitor. mdpi.com Chiral morpholine derivatives have also found application as chiral ligands in asymmetric synthesis. researchgate.net The presence of the pyridine (B92270) ring in 4-(Pyridin-3-yl)morpholine introduces an additional coordination site (the pyridine nitrogen), allowing it to potentially act as a bidentate ligand, chelate with metal ions, and provide enhanced stability to catalytic complexes.

Table 1: Comparison of Select Organocatalyst Cores in Enamine Catalysis

| Catalyst Core | Relative Reactivity/Nucleophilicity | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrrolidine | High | Five-membered ring, higher p-character of nitrogen lone pair | frontiersin.orgnih.gov |

| Piperidine | Medium | Six-membered ring, less strained than pyrrolidine | frontiersin.orgnih.gov |

| Morpholine | Low | Electron-withdrawing oxygen atom reduces nitrogen nucleophilicity | frontiersin.orgnih.gov |

Integration of this compound in Polymer Chemistry

The field of polymer and materials science represents a promising area for the application of morpholine derivatives. e3s-conferences.org These compounds are used as curing agents, stabilizers, and cross-linking agents in the manufacturing of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org For example, poly(N-acryloylmorpholine) [poly(NAM)] is a polymer noted for its biocompatibility and is utilized in creating polymer brushes via surface-initiated RAFT polymerization. nih.gov

While direct integration of this compound into polymer chains is not extensively documented, its bifunctional nature suggests significant potential. The compound could be incorporated as a monomer or a modifying agent to impart specific functionalities to polymers. The morpholine moiety can enhance solubility and act as a flexible spacer, while the pyridine ring offers a site for further chemical modification, metal coordination, or acid-base interactions.

Potential applications in polymer chemistry include:

Functional Monomers: this compound could be derivatized with a polymerizable group (e.g., vinyl or acrylate) and copolymerized with other monomers. The resulting polymer would feature pendant pyridyl-morpholine units, which could be used for creating metal-scavenging resins or materials with catalytic properties.

Curing Agents: The secondary amine within the morpholine ring, characteristic of many morpholine derivatives, could potentially participate in curing reactions for epoxy resins or polyurethanes. The pyridine group's presence might influence the curing kinetics or the final properties of the cross-linked material.

Polymer Surface Modification: The compound could be used to modify polymer surfaces, introducing pyridine groups that can alter surface energy, improve adhesion, or serve as anchor points for immobilizing other molecules like catalysts or bioactive agents.

Applications in Corrosion Inhibition and Water Treatment

A major application for morpholine and its derivatives is in corrosion inhibition, particularly for protecting metals in aqueous environments. e3s-conferences.org Morpholine is widely used for pH adjustment in the steam systems of fossil fuel and nuclear power plants to combat carbonic acid corrosion. chemicalbook.comirowater.com Its volatility is similar to that of water, ensuring its even distribution in both liquid and steam phases, providing comprehensive protection throughout the system. chemicalbook.com The inhibition mechanism involves the formation of a protective film on the metal surface through the adsorption of morpholine molecules. mdpi.com The nitrogen and oxygen atoms in the morpholine ring act as coordination centers, bonding with the metal and creating a barrier that prevents contact with the corrosive medium. mdpi.com

Similarly, pyridine and its derivatives are well-established corrosion inhibitors for various metals and alloys in acidic and neutral solutions. researchgate.netresearchgate.net Their effectiveness is attributed to the presence of the nitrogen heteroatom with its lone pair of electrons and the π-electrons of the aromatic ring. mdpi.com These features facilitate strong adsorption onto the metal surface. researchgate.net The adsorption can occur through physisorption (electrostatic interaction) or chemisorption (coordinate bond formation between the nitrogen atom and vacant d-orbitals of the metal). researchgate.net

The compound this compound combines both of these effective functional groups, making it a highly promising candidate for corrosion inhibition. Its structure offers multiple active centers for adsorption onto a metal surface:

The nitrogen atom of the morpholine ring.

The ether oxygen atom of the morpholine ring.

The nitrogen atom of the pyridine ring.

The π-electron system of the pyridine ring.

This multiplicity of adsorption sites suggests that this compound can form a dense and stable protective layer on the metal surface, likely acting as a mixed-type inhibitor that controls both anodic and cathodic corrosion reactions. researchgate.net Studies on various morpholine and pyridine derivatives have demonstrated high inhibition efficiencies, often exceeding 85-95% under specific conditions. mdpi.comresearchgate.net For instance, certain morpholine salt inhibitors achieved over 85% efficiency for carbon steel, while a specific pyridine derivative reached 96.2% efficiency for mild steel in a 1M HCl environment. mdpi.comresearchgate.net

Table 2: Reported Corrosion Inhibition Efficiencies of Related Compounds

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | >85% | mdpi.com |

| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | >85% | mdpi.com |

| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 1M HCl | 96.2% | researchgate.net |

| Imidazo[1,2-a]pyridine derivatives | Mild Steel | 1M HCl | up to 98.1% | researchgate.net |

| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | >85% | mdpi.com |

Supramolecular Chemistry and Crystal Engineering of 4 Pyridin 3 Yl Morpholine Systems

Investigation of Non-Covalent Interactions (e.g., C-H···N, C-H···O Hydrogen Bonds)

Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. In the case of 4-(Pyridin-3-yl)morpholine and its derivatives, C-H···N and C-H···O hydrogen bonds are expected to play a significant role in their crystal packing and molecular recognition processes.

Detailed crystallographic studies of related compounds provide insight into the types of interactions that may be observed. For instance, in the crystal structure of 4-[(Pyridin-3-yl)diazenyl]morpholine, molecules are connected by C—H···N interactions, forming infinite chains. soton.ac.uksoton.ac.uk This observation underscores the importance of the pyridine (B92270) nitrogen as a hydrogen bond acceptor. The hydrogen atoms of the pyridine and morpholine (B109124) rings can act as weak hydrogen bond donors, forming connections with the nitrogen atom of the pyridine ring in neighboring molecules.

Computational studies can also elucidate the nature and strength of these non-covalent interactions. nih.govnih.gov Theoretical calculations on model systems can provide estimates of the interaction energies and geometric parameters associated with C-H···N and C-H···O hydrogen bonds, confirming their role in the stabilization of crystal structures.

The interplay of these weak hydrogen bonds can lead to the formation of specific and predictable packing motifs, which is a central concept in crystal engineering. The directionality and selectivity of these interactions can be harnessed to design novel solid-state materials with desired structural and functional properties.

Anion-π Interactions and Molecular Recognition

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. researchgate.netnih.gov The pyridine ring in this compound, being an electron-deficient aromatic system, has the potential to engage in such interactions. researchgate.net This interaction is primarily electrostatic in nature, arising from the attraction between the negative charge of the anion and the positive quadrupole moment of the π-system.

While direct experimental evidence of anion-π interactions involving this compound is not extensively documented, the fundamental principles of supramolecular chemistry suggest its feasibility. The design of systems where an anion is positioned favorably above the plane of the pyridine ring could lead to significant binding. The strength of this interaction can be modulated by the nature of the anion and the electronic properties of the pyridine ring.

In the context of molecular recognition, the ability of the this compound scaffold to participate in anion-π interactions could be exploited for the selective binding of specific anions. mdpi.com This could have applications in the development of sensors or in separation processes. The combination of anion-π interactions with other non-covalent forces, such as hydrogen bonding involving the morpholine moiety, could lead to highly selective and efficient host systems for anions.

Theoretical studies have been instrumental in establishing the energetic favorability of anion-π interactions, with interaction energies typically in the range of 20-50 kJ/mol. researchgate.net Computational modeling of a this compound system in the presence of various anions could provide valuable insights into the geometry and strength of these potential interactions, guiding the experimental design of anion receptors.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The dual functionality of this compound, possessing both a hydrogen-bonding morpholine unit and a π-stacking capable pyridine ring, makes it a promising candidate for forming diverse self-assembled architectures in both solution and the solid state.

In solution, the aggregation behavior of molecules containing pyridine and morpholine can be influenced by solvent polarity and the presence of other interacting species. nih.govresearchgate.net The formation of discrete oligomers or extended polymeric chains through hydrogen bonding and π-π stacking interactions is conceivable. Techniques such as NMR spectroscopy and mass spectrometry can be employed to study these aggregation processes in the solution phase.

In the solid state, the self-assembly of this compound would be dictated by the principles of crystal engineering, aiming to form stable and well-defined crystal lattices. The interplay of C-H···N, C-H···O hydrogen bonds, and potential π-π stacking interactions between the pyridine rings would govern the final crystal packing. The study of crystal structures of analogous compounds reveals common motifs such as chains, layers, and three-dimensional networks. soton.ac.uknih.gov

The introduction of additional functional groups onto the this compound scaffold can be used to direct the self-assembly process towards specific architectures with desired properties. For example, the incorporation of long alkyl chains could promote the formation of liquid crystalline phases, while the addition of charged groups could lead to the formation of ionic solids with interesting electrical or magnetic properties.

Crystal Packing Motifs and Polymorphism

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by the optimization of intermolecular interactions to achieve the lowest possible energy state. For this compound, several packing motifs can be anticipated based on the interactions discussed previously.

Common motifs in pyridine-containing structures include catemeric chains formed through C-H···N hydrogen bonds and herringbone patterns driven by π-π stacking. The morpholine group, with its potential for C-H···O interactions, can further influence the packing by cross-linking these primary motifs into more complex three-dimensional arrays. Analysis of the Cambridge Structural Database for related structures can provide valuable information on preferred packing arrangements.